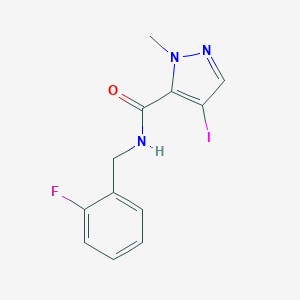
3,4-dichloro-N-(quinolin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-(quinolin-3-yl)benzamide, also known as DCQ, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DCQ is a heterocyclic compound that contains both quinoline and benzamide moieties, making it a unique compound with diverse properties.
Applications De Recherche Scientifique
3,4-dichloro-N-(quinolin-3-yl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. 3,4-dichloro-N-(quinolin-3-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3,4-dichloro-N-(quinolin-3-yl)benzamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3,4-dichloro-N-(quinolin-3-yl)benzamide has been investigated for its potential use as a therapeutic agent in various diseases, including diabetes and inflammation.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-(quinolin-3-yl)benzamide is not fully understood, but it is believed to target multiple pathways involved in cell growth and survival. 3,4-dichloro-N-(quinolin-3-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition by 3,4-dichloro-N-(quinolin-3-yl)benzamide leads to the acetylation of histones, resulting in the activation of tumor suppressor genes and the inhibition of oncogenes. 3,4-dichloro-N-(quinolin-3-yl)benzamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Inhibition of CK2 by 3,4-dichloro-N-(quinolin-3-yl)benzamide leads to the induction of apoptosis and the inhibition of cell growth.
Biochemical and Physiological Effects
3,4-dichloro-N-(quinolin-3-yl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the modulation of gene expression. 3,4-dichloro-N-(quinolin-3-yl)benzamide has also been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent in various diseases. Additionally, 3,4-dichloro-N-(quinolin-3-yl)benzamide has been shown to have a low toxicity profile, making it a safe compound for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dichloro-N-(quinolin-3-yl)benzamide has several advantages for lab experiments, including its high yield, low toxicity profile, and diverse properties. 3,4-dichloro-N-(quinolin-3-yl)benzamide can be easily synthesized, making it a cost-effective compound for scientific research. However, 3,4-dichloro-N-(quinolin-3-yl)benzamide also has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins. These limitations should be taken into consideration when designing experiments using 3,4-dichloro-N-(quinolin-3-yl)benzamide.
Orientations Futures
For research include the investigation of its potential therapeutic applications in various diseases, the identification of its molecular targets, and the development of more potent analogs.
Méthodes De Synthèse
The synthesis of 3,4-dichloro-N-(quinolin-3-yl)benzamide involves the reaction of 3-chloro-4-fluoroaniline with 3-aminopyridine in the presence of potassium carbonate and copper powder. The resulting product is then reacted with 4,5-dichloro-2-nitrobenzoic acid in the presence of triethylamine to yield 3,4-dichloro-N-(quinolin-3-yl)benzamide. The synthesis method is relatively simple, and the yield of 3,4-dichloro-N-(quinolin-3-yl)benzamide is high, making it a cost-effective compound for scientific research.
Propriétés
Nom du produit |
3,4-dichloro-N-(quinolin-3-yl)benzamide |
|---|---|
Formule moléculaire |
C16H10Cl2N2O |
Poids moléculaire |
317.2 g/mol |
Nom IUPAC |
3,4-dichloro-N-quinolin-3-ylbenzamide |
InChI |
InChI=1S/C16H10Cl2N2O/c17-13-6-5-11(8-14(13)18)16(21)20-12-7-10-3-1-2-4-15(10)19-9-12/h1-9H,(H,20,21) |
Clé InChI |
KYMBBNLGCHYGGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213651.png)
![N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213652.png)





![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)
![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)

![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)
![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)
![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)